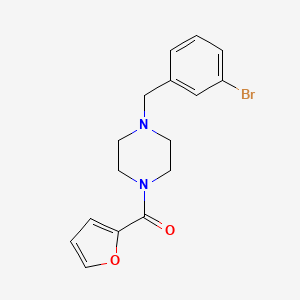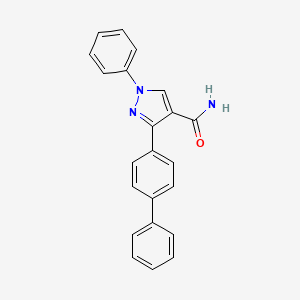
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BPPC is a pyrazole derivative that has been synthesized using various methods.
作用機序
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound also inhibits the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. This compound has also been shown to have antitumor effects, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. This compound has also been shown to have low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. In addition, this compound has limited solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide. In the medical field, this compound could be further studied for its potential applications in the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. This compound could also be further studied for its potential applications in cancer treatment. In the agricultural field, this compound could be further studied for its potential applications in weed control. In the material science field, this compound could be further studied for its potential applications in solar cell applications. Further studies could also be conducted to explore the full potential of this compound and its mechanism of action.
In conclusion, this compound is a promising compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound and its applications in various fields.
合成法
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 4-biphenylboronic acid and 1-phenyl-1H-pyrazole-4-carboxylic acid with N,N-dimethylformamide and triethylamine. The reaction mixture is heated at 80°C for several hours, followed by purification using column chromatography. Other methods of synthesis include the reaction of 4-biphenylboronic acid and 1-phenyl-1H-pyrazole-4-carboxylic acid with palladium catalysts and the reaction of 4-bromo-biphenyl and 1-phenyl-1H-pyrazole-4-carboxamide with potassium carbonate.
科学的研究の応用
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields. In the medical field, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. This compound has also been shown to have antitumor effects, making it a potential candidate for cancer treatment. In the agricultural field, this compound has been shown to have herbicidal effects, making it a potential candidate for weed control. In the material science field, this compound has been shown to have photovoltaic properties, making it a potential candidate for solar cell applications.
特性
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c23-22(26)20-15-25(19-9-5-2-6-10-19)24-21(20)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTRJXDYXWTPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

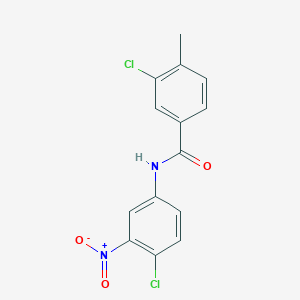
![2-(1-azepanylcarbonyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5724718.png)
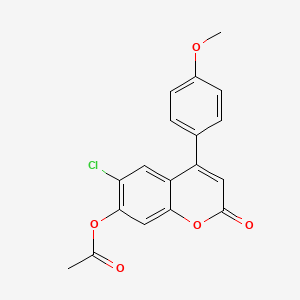
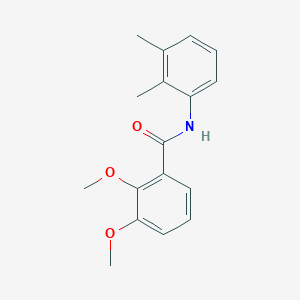
![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
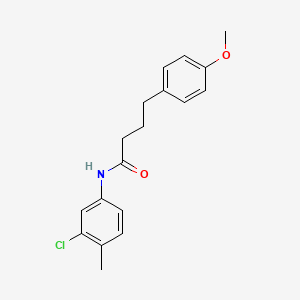
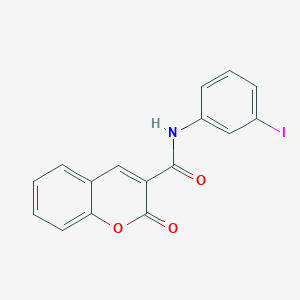
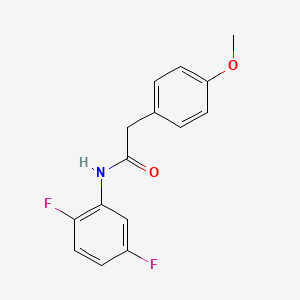
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)


![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)
